Cas no 1261913-58-9 (4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid)

4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- Z3244914930
- 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95%
- 1261913-58-9
- 4-CHLORO-2-(4-METHYLSULFONYLPHENYL)BENZOIC ACID
- 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
- MFCD18322299
- DTXSID90691663
- 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid
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- MDL: MFCD18322299
- インチ: InChI=1S/C14H11ClO4S/c1-20(18,19)11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
- InChIKey: LWNMGFSWHYYINS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 310.0066577Da
- どういたいしつりょう: 310.0066577Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 448
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 79.8Ų
4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB329575-5 g |
4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95%; . |
1261913-58-9 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
abcr | AB329575-5g |
4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95%; . |
1261913-58-9 | 95% | 5g |
€1159.00 | 2025-02-20 |
4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
4-Chloro-2-(4-methylsulfonylphenyl)benzoic acidに関する追加情報
Introduction to 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid (CAS No. 1261913-58-9)
4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261913-58-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the benzoic acid derivatives category, characterized by its unique structural features that include a chloro substituent at the fourth position and a methylsulfonyl group at the second position of the phenyl ring. Such structural motifs are often exploited in medicinal chemistry for their potential biological activity and interaction with biological targets.
The significance of 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid lies in its utility as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of both electron-withdrawing and electron-donating groups on its aromatic system makes it a versatile building block for designing compounds with specific biological properties. In recent years, there has been a surge in research focused on developing novel therapeutic agents, and compounds like 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid play a crucial role in this endeavor.
One of the most compelling aspects of this compound is its potential application in the development of inhibitors targeting various enzymes and receptors involved in metabolic and inflammatory pathways. The methylsulfonylphenyl moiety, in particular, has been shown to enhance binding affinity and selectivity in drug candidates. For instance, studies have demonstrated that derivatives of benzoic acid with similar structural features exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain, inflammation, and oxidative stress-related disorders.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising scaffolds for drug development. 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid has been utilized in virtual screening campaigns to identify novel molecules with enhanced pharmacokinetic profiles. The chlorine atom at the fourth position contributes to the compound's lipophilicity, which is a critical parameter for oral bioavailability. Additionally, the sulfonyl group enhances water solubility, making it an attractive candidate for formulation into aqueous-based pharmaceutical products.
In vitro studies have begun to unravel the mechanistic basis of action for 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid derivatives. Researchers have observed that certain analogs exhibit potent anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. These findings are particularly relevant given the global burden of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. The ability of this compound class to interact with key inflammatory mediators makes it a valuable asset in the quest for novel therapeutics.
The synthesis of 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid involves multi-step organic transformations that highlight its synthetic versatility. Key steps typically include chlorination of a precursor benzoic acid derivative followed by sulfonylation at the desired position on the aromatic ring. Advances in green chemistry have also led to the development of more sustainable synthetic routes, minimizing waste generation and improving atom economy. Such environmentally conscious approaches are increasingly favored in industrial-scale production.
From a commercial perspective, 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid is supplied by specialized chemical manufacturers who adhere to stringent quality control measures. High-purity grades are essential for pharmaceutical applications, where impurities can compromise efficacy and safety. Manufacturers often provide analytical certificates detailing spectroscopic data, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to ensure consistency and reliability for researchers.
The future prospects for 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid are promising, with ongoing research exploring its potential beyond traditional pharmaceutical applications. For instance, its structural framework may be adapted for use in agrochemical formulations or as a precursor to advanced materials with specialized properties. The compound's unique combination of functional groups also makes it amenable to further derivatization, enabling chemists to fine-tune its biological activity for specific therapeutic targets.
In conclusion, 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid (CAS No. 1261913-58-9) represents a significant advancement in medicinal chemistry due to its versatile structural features and potential therapeutic applications. Its role as an intermediate in drug synthesis underscores its importance in addressing complex diseases through innovative chemical solutions. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone of pharmaceutical development efforts worldwide.
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